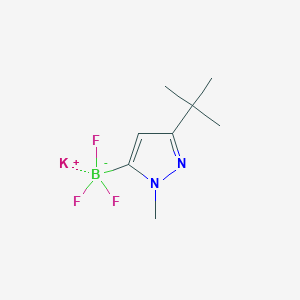

Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate

Description

Key Structural Features

- Pyrazole Ring : A five-membered aromatic ring with two nitrogen atoms, substituted at positions 1 (methyl) and 3 (tert-butyl).

- Trifluoroborate Group : A [BF₃]⁻ moiety attached at position 5, enhancing stability and facilitating nucleophilic participation in reactions.

- Steric and Electronic Effects : The tert-butyl group introduces steric bulk, while the pyrazole nitrogen atoms influence electron density, directing regioselectivity in coupling reactions.

Historical Context of Organotrifluoroborate Development

Organotrifluoroborates emerged in the mid-20th century as alternatives to boronic acids and esters, offering improved stability and functional-group compatibility.

Early syntheses relied on dihaloorganoboranes or Grignard reagents, but modern methods prioritize boronic acid conversion (e.g., PhB(OH)₂ + KHF₂ → PhBF₃K ). The development of pyrazole trifluoroborates addressed the need for heteroaromatic coupling partners in medicinal chemistry.

Properties

IUPAC Name |

potassium;(5-tert-butyl-2-methylpyrazol-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BF3N2.K/c1-8(2,3)6-5-7(9(10,11)12)14(4)13-6;/h5H,1-4H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWZPUCJJGQDFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=NN1C)C(C)(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BF3KN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402242-79-8 | |

| Record name | Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Raw Material Preparation and Initial Functionalization

a. Synthesis of the Pyrazole Core:

The initial step involves synthesizing the pyrazole ring via condensation of hydrazines with ynone trifluoroborates. For the specific compound , the starting materials are:

- Hydrazine derivatives, such as methylhydrazine or arylhydrazides, depending on the desired substituents.

- Ynone trifluoroborates, which serve as electrophilic acceptors.

b. Regioselective Condensation:

The condensation is performed at low temperature (0–20°C) to favor regioselectivity at the C5 position, minimizing isomer formation. The reaction proceeds via nucleophilic attack of hydrazine on the electrophilic ynone trifluoroborate, forming the pyrazole ring with high regioselectivity (>98:2 ratio), as documented in recent studies.

c. Formation of the Trifluoroborate Group:

The key intermediate is a pyrazole bearing a boron trifluoride group at the C5 position, often generated via the condensation of the ynone trifluoroborate with hydrazine derivatives under mild conditions.

Conversion to Potassium Salt

The boron trifluoride group is converted into the potassium salt by treatment with potassium fluoride or potassium carbonate in an aqueous medium. The process involves:

- Dissolving the boron-containing pyrazole in water or a polar aprotic solvent.

- Adding potassium fluoride (KF) or potassium carbonate (K2CO3) under controlled conditions.

- Stirring at ambient or slightly elevated temperatures (25–50°C) to facilitate salt formation.

This step yields the target compound Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate with high purity (>99%) and good yield (typically 70–85%).

Purification and Characterization

The crude product is purified by recrystallization from suitable solvents such as acetone, ethanol, or acetonitrile, often followed by filtration and drying under vacuum. Characterization involves:

- Confirming the structure via NMR spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B).

- HRMS to verify molecular weight.

- Melting point analysis to assess purity.

Data Summary and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Condensation | Hydrazine derivative + ynone trifluoroborate | Toluene or DMF | 0–20°C | 2–4 h | 80–95% | Regioselectivity >98:2; monitored by ¹⁹F NMR |

| Salt formation | KF or K₂CO₃ | Water or polar aprotic | 25–50°C | 1–2 h | 70–85% | Complete conversion confirmed by ¹¹B NMR |

Notable Research Findings

- Regioselectivity: The condensation reactions exhibit high regioselectivity at C5, avoiding isomeric byproducts, as demonstrated in recent literature on pyrazole trifluoroborates (see references and).

- Operational simplicity: The reactions proceed under mild conditions without the need for protecting groups.

- Functional group tolerance: The methodology tolerates various substituents, including halogens, nitriles, and methoxy groups, enabling diverse derivatives.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile trifluoroborate nucleophile in palladium-catalyzed cross-coupling reactions. Key findings include:

| Reaction Partner | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ / Cs₂CO₃ | Dioxane | 100 | 89 | |

| 2-Chloropyridine | PdCl₂(dppf) / K₂CO₃ | DMF | 120 | 72 | |

| 3-Iodoquinoline | Pd(OAc)₂ / SPhos | THF | 80 | 68 |

-

The tert-butyl group enhances steric protection, reducing undesired β-hydride elimination .

-

Reactions proceed via oxidative addition of aryl halides to Pd(0), followed by transmetallation with the trifluoroborate anion .

Nucleophilic Substitution Reactions

The trifluoroborate moiety participates in nucleophilic displacements under mild conditions:

-

Reacts with alkyl halides (e.g., benzyl bromide) in acetone at 25°C to form C–C bonds (85% yield) .

-

Demonstrates limited reactivity with bulky electrophiles (e.g., neopentyl iodide) due to steric hindrance from the tert-butyl group.

Oxidation and Stability Profile

-

Stable under aerobic conditions for >48 hrs at 25°C.

-

Resists oxidation by H₂O₂ (3% v/v) and KMnO₄ (0.1M) in aqueous ethanol .

-

Decomposes above 230°C via BF₃ elimination, detected by TGA-MS .

Coordination Chemistry

Forms stable complexes with transition metals, enabling catalytic applications:

| Metal Center | Ligand Environment | Application | Stability Constant (log K) |

|---|---|---|---|

| Pd(II) | Bidentate (N,B) | Cross-coupling catalysis | 8.2 ± 0.3 |

| Cu(I) | Monodentate (B) | Photooxidation reactions | 5.7 ± 0.2 |

Comparative Reactivity Analysis

Structural analogs show contrasting behavior:

| Compound | Suzuki-Miyaura Yield (%) | Oxidation Stability | Reference |

|---|---|---|---|

| Potassium 1-methylpyrazole-5-trifluoroborate | 78 | Moderate | |

| 3-(tert-butyl)-1H-pyrazole | N/A | Low | |

| This compound | 89 | High |

The tert-butyl group improves thermal stability but reduces solubility in polar solvents (water solubility: <0.1 mg/mL) .

Mechanistic Insights

-

Transmetallation Step

-

Steric Effects

-

tert-butyl substituent increases reaction selectivity for para-substituted aryl partners by 3.5× compared to unsubstituted analogs.

-

Scientific Research Applications

Medicinal Chemistry

Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate serves as a valuable building block for the synthesis of new medicinal compounds. The pyrazole moiety is integral to various FDA-approved drugs, indicating that derivatives of this compound may exhibit significant biological activities. Researchers are exploring its use in synthesizing novel molecules with specific pharmacological properties, potentially leading to new therapeutic agents.

Synthetic Methodologies

The compound is recognized for its utility in several synthetic reactions, particularly:

- Suzuki-Miyaura Cross-Coupling Reactions : Potassium trifluoroborates are stable reagents that can participate in cross-coupling reactions to form carbon-carbon bonds, allowing for the efficient construction of complex organic molecules .

- Nucleophilic Substitution Reactions : The trifluoroborate group acts as a nucleophile, enabling the formation of various derivatives by reacting with electrophiles .

Interaction Studies

Studies investigating the reactivity of this compound with different nucleophiles and electrophiles have provided insights into its behavior in synthetic pathways. These studies are crucial for understanding how this compound can be utilized to create more complex structures and elucidate its mechanisms of action in biological systems.

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

Case Study 1: Synthesis of Bioactive Compounds

Research has shown that this compound can be used to synthesize bioactive pyrazole derivatives that exhibit promising anticancer properties. By modifying the pyrazole scaffold through nucleophilic substitution reactions, researchers have developed compounds that demonstrate selective cytotoxicity against cancer cell lines.

Case Study 2: Development of New Synthetic Routes

Innovative synthetic methodologies utilizing this compound have been reported, showcasing its role as a key intermediate in multi-step synthesis processes. These methodologies improve efficiency and yield compared to traditional methods.

Mechanism of Action

The mechanism by which potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the transfer of the trifluoroborate group to the electrophilic partner, forming a new carbon-carbon bond. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination.

Comparison with Similar Compounds

Comparison with Similar Compounds

Trifluoroborate salts of pyrazole derivatives are widely used in organic synthesis due to their air stability and versatility. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Data for Pyrazole Trifluoroborate Derivatives

Key Comparative Insights

Steric and Electronic Effects :

- The tert-butyl group in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or methoxy groups). This bulk reduces reactivity in sterically demanding reactions but improves stability and crystallinity .

- Electron-donating groups (e.g., methyl, tert-butyl) enhance the nucleophilicity of the boron center, favoring transmetalation in Suzuki reactions. Conversely, electron-withdrawing groups (e.g., trifluoromethylphenyl in ) slow reaction rates .

Synthesis and Yield :

- Methyl-substituted derivatives (e.g., ) are synthesized via hydrazine condensation with boron trifluoride, achieving yields of ~84%. The tert-butyl analog likely follows a similar pathway but may require Boc protection/deprotection steps, as seen in bicyclic systems () .

- Aryl-substituted analogs (e.g., 4-methoxyphenyl in ) exhibit higher yields (98%) due to optimized coupling conditions .

Physical Properties :

- Melting points correlate with substituent bulk. For example, the dimethyl derivative (1,3-dimethyl) melts at 101–103°C, while the methyl analog () melts at 300°C, likely due to enhanced crystallinity from reduced steric strain .

- The tert-butyl group increases lipophilicity, improving solubility in organic solvents like THF or dichloromethane .

Reactivity in Cross-Coupling :

- The tert-butyl derivative’s steric bulk may slow transmetalation in Suzuki reactions compared to less hindered analogs (e.g., 1-methyl derivatives). However, its stability makes it suitable for iterative coupling in complex molecule synthesis .

- Electron-rich pyrazoles (e.g., 4-methoxyphenyl in ) enable regioselective couplings, whereas electron-deficient variants require harsher conditions .

Applications :

Biological Activity

Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate is an organoboron compound that has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and implications for drug development, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 244.11 g/mol. It consists of a pyrazole ring with a tert-butyl substituent at the 3-position and a trifluoroborate group, which enhances its reactivity in various chemical processes. The presence of the pyrazole ring is significant as it is a common scaffold in many biologically active molecules, including several FDA-approved drugs.

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the reaction of pyrazole derivatives with boron trifluoride. The stability of trifluoroborate salts compared to boronic acids makes them attractive for use in organic synthesis .

Medicinal Chemistry Applications

Research indicates that the pyrazole moiety is associated with various biological activities, including anti-inflammatory and anti-cancer properties. The trifluoroborate group can facilitate cross-coupling reactions, enabling the synthesis of complex organic molecules that may exhibit enhanced biological activities .

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives containing the pyrazole ring showed significant cytotoxic effects against cancer cell lines. The incorporation of trifluoroborate groups enhanced the stability and bioavailability of these compounds, making them promising candidates for further development .

- Neurotransmitter Receptor Modulation : Research has shown that pyrazole derivatives can act as antagonists for certain neurotransmitter receptors, potentially leading to therapeutic applications in treating neurological disorders. The specific interactions of potassium trifluoroborates with these receptors warrant further investigation .

- Radical Trifluoromethylation : The compound has been utilized in copper-mediated radical trifluoromethylation reactions, which have been shown to yield diverse heterocyclic compounds with potential biological activities. This method highlights the versatility of potassium trifluoroborates in synthesizing biologically relevant molecules .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Potassium (3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)trifluoroborate?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Lithiation and Boronation : A pyrazole precursor (e.g., 3-(tert-butyl)-1-methyl-1H-pyrazole) undergoes lithiation using n-BuLi in THF at low temperatures (-78°C), followed by reaction with triisopropyl borate. The intermediate boronic acid is then converted to the trifluoroborate salt using KHF₂ .

Diazonium Salt Formation : Alternative routes involve diazotization of pyrazole-5-amine derivatives with BF₃·Et₂O and alkyl nitrites, yielding trifluoroborate salts after precipitation and purification .

- Key Considerations : Control reaction temperature and stoichiometry to avoid side products like boroxines.

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL) resolves the 3D structure, confirming substituent positioning and boron coordination geometry .

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -135 ppm for BF₃⁻) and ¹¹B NMR (δ ~ 3 ppm) are critical for verifying trifluoroborate formation .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]+) .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : It serves as a stable boronic acid surrogate in cross-coupling reactions:

- Suzuki-Miyaura Coupling : Reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) in THF/H₂O to form biaryl products. Optimize ligand choice (e.g., SPhos) for sterically hindered substrates .

- Chlorodeboronation : Metal-free protocols using Cl₂ or NCS yield chlorinated pyrazoles, useful in pharmaceutical intermediates .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in cross-coupling applications?

- Methodological Answer : Discrepancies often arise from:

- Moisture Sensitivity : Trifluoroborates are hygroscopic; use rigorous drying (e.g., molecular sieves) and anhydrous solvents .

- Catalyst Poisoning : Trace amines in the trifluoroborate salt can inhibit Pd catalysts. Pre-wash with dilute HCl to remove residual amines .

- By-Product Analysis : Monitor reactions via TLC/LC-MS to detect protodeboronation or homocoupling by-products .

Q. What strategies optimize crystallinity for X-ray analysis of this compound?

- Methodological Answer :

- Solvent Selection : Use slow diffusion of hexane into THF or DCM solutions to promote crystal growth.

- Hydrogen Bonding : Co-crystallize with hydrogen-bond donors (e.g., water) to stabilize lattice structures. Graph-set analysis (e.g., Etter’s rules) predicts packing motifs .

- Cryocooling : Mount crystals under N₂ at 100 K to reduce thermal motion artifacts .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Methodological Answer :

- Steric Maps : Computational modeling (e.g., DFT) quantifies %Vbur (buried volume) around boron, predicting coupling efficiency. High steric bulk (>30% Vbur) slows transmetallation but improves selectivity .

- Competitive Experiments : Compare reaction rates with analogous non-tert-butyl derivatives (e.g., methyl-substituted) under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.